molecular formula C16H24N2O6 B5006415 N,N-diethyl-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide oxalate

N,N-diethyl-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide oxalate

Cat. No.: B5006415
M. Wt: 340.37 g/mol
InChI Key: SUVBKGRPKBZWKD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of “N,N-diethyl-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide oxalate” would depend on the specific conditions and reagents used. In general, amides like acetamide can undergo a variety of reactions, including hydrolysis in the presence of acids . The pyridine ring could potentially undergo electrophilic substitution reactions, and the ethyl and methyl groups could potentially undergo reactions typical of alkyl groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, amides like acetamide are polar and can form hydrogen bonds, which would make this compound soluble in polar solvents . The presence of the pyridine ring could potentially make this compound aromatic and relatively stable.

Properties

IUPAC Name

N,N-diethyl-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C2H2O4/c1-5-12-13(9-8-11(4)15-12)18-10-14(17)16(6-2)7-3;3-1(4)2(5)6/h8-9H,5-7,10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVBKGRPKBZWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC(=O)N(CC)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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